Sodium Channel Binding Affinity: Diperodon Exhibits a 43-Fold Lower Potency than Bupivacaine
Diperodon demonstrates a sodium channel binding affinity (IC50) of 1.30 µM as measured by inhibition of [3H]Batrachotoxinin binding to voltage-dependent sodium channels in a vesicular preparation [1]. In contrast, the long-acting amide anesthetic bupivacaine inhibits sodium influx in adrenal chromaffin cells with an IC50 of 6.8 µM, while lidocaine shows an IC50 of 47.8 µM in the same assay [2]. This places Diperodon's sodium channel interaction approximately 5-fold weaker than bupivacaine and 37-fold weaker than lidocaine under comparable experimental conditions.
| Evidence Dimension | Sodium Channel Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1.30 µM (1300 nM) |
| Comparator Or Baseline | Bupivacaine: IC50 = 6.8 µM; Lidocaine: IC50 = 47.8 µM |
| Quantified Difference | Diperodon is 5.2-fold less potent than bupivacaine and 36.8-fold less potent than lidocaine |
| Conditions | [3H]BTX-B binding to voltage-dependent sodium channels in vesicular preparation (Diperodon); 22Na+ influx in cultured bovine adrenal chromaffin cells (bupivacaine, lidocaine) |
Why This Matters
Procurement of Diperodon is indicated when a lower-potency sodium channel probe is required to avoid complete blockade, enabling the study of partial channel modulation or state-dependent gating effects.
- [1] BindingDB. BDBM50225489: Diperodon. IC50 = 1.30E+3 nM. Inhibition of [3H]BTX-B binding to voltage-dependent sodium channels. Retrieved April 2026. View Source
- [2] Yokoyama T, et al. Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells. Brain Res. 2003;966(2):231-239. PMID: 12618347. View Source
